molecular formula C10H20N2 B12058512 (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine CAS No. 475160-61-3

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine

Cat. No.: B12058512
CAS No.: 475160-61-3
M. Wt: 168.28 g/mol
InChI Key: HUVUAKNHVGVNGQ-LPEHRKFASA-N
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Description

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine is a chiral bicyclic amine with a quinuclidine skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinuclidine derivative.

    Reaction Conditions:

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: To ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine skeleton.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinuclidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:

    Binding to Enzymes: Inhibiting their activity.

    Interacting with Receptors: Modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound with a similar bicyclic structure.

    2-Aminomethylquinuclidine: A related compound with a different substitution pattern.

    5-Ethylquinuclidine: Another derivative with an ethyl group on the quinuclidine ring.

Uniqueness

(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to other quinuclidine derivatives.

Properties

CAS No.

475160-61-3

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10+/m0/s1

InChI Key

HUVUAKNHVGVNGQ-LPEHRKFASA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2CN

Canonical SMILES

CCC1CN2CCC1CC2CN

Origin of Product

United States

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